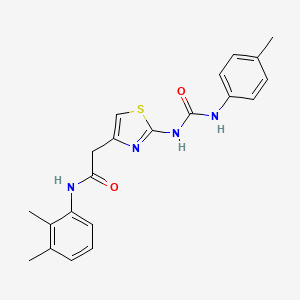

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a urea linkage and an acetamide group. The compound’s unique architecture combines a 2,3-dimethylphenylacetamide moiety linked to a thiazole ring bearing a p-tolylurea group.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-6-4-5-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOLZKGUTDCMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a urea linkage, and aromatic substituents. Its molecular formula is , and it is characterized by the following structural components:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Urea Linkage : A functional group that can influence biological activity by interacting with enzymes or receptors.

- Aromatic Substituents : The presence of dimethylphenyl and p-tolyl groups enhances its chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Receptor Modulation : It may act on cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency against tumor cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Microbial Assays : Tests against various bacterial strains revealed that it exhibits antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 75 | Bactericidal |

| S. aureus | 50 | Bacteriostatic |

Case Studies

- Preclinical Trials : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The compound was well-tolerated with no significant toxicity observed .

- Combination Therapy : Research indicated enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

- Ureido vs. Non-Ureido Derivatives: The target compound and its urea-containing analogs (e.g., compounds in ) differ from simpler thiazole-acetamides (e.g., ) by the presence of a urea group. Urea derivatives exhibit enhanced hydrogen-bonding capacity, which may improve target binding (e.g., enzyme active sites) compared to non-ureido analogs .

- Substituent Effects on Bioactivity :

- Antimicrobial Activity : In , N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) showed potent antibacterial activity, attributed to the m-tolyl group’s electron-donating methyl substituent. The target compound’s 2,3-dimethylphenyl group may similarly enhance lipophilicity and membrane penetration.

- Antifungal Selectivity : Compounds with chlorophenyl or fluorophenyl substituents (e.g., ) demonstrated selective antifungal activity, suggesting that halogenation modulates target specificity. The absence of halogens in the target compound may limit such selectivity.

- Crystallographic Stability: Analogous structures (e.g., ) form stable crystal lattices via N–H⋯N hydrogen bonds (R₂²(8) motifs) and π–π interactions.

Pharmacological Potential

- Ligand Applications : Amide-containing thiazoles (e.g., ) are effective ligands for metal coordination. The urea group in the target compound could introduce additional binding sites for transition metals.

Q & A

Basic: How can synthetic yields of this compound be optimized, and what coupling reagents are effective?

Methodological Answer:

Optimization involves selecting coupling reagents and controlling reaction conditions. For thiazole-acetamide derivatives, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine as a base in dichloromethane is effective for amide bond formation . Evidence from similar urea-thiazole hybrids shows that yields >80% are achievable when using stoichiometric ratios of amine nucleophiles (e.g., exo-2-aminonorbornane) and maintaining temperatures at 273 K to minimize side reactions . Purification via slow evaporation of methanol/acetone (1:1) mixtures improves crystallinity .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H-NMR : Assign peaks for aromatic protons (δ 7.32 ppm for p-tolyl groups), thiazole NH (δ ~11.8 ppm), and urea NH (δ ~6.19 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion for similar derivatives: m/z 498–582) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced: How does the substituent on the urea moiety influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) on the urea’s aryl ring enhance kinase inhibition (e.g., CDK9 IC₅₀ < 50 nM) by strengthening hydrogen bonding with ATP-binding pockets .

- Meta-substitutions on the p-tolyl group improve solubility without compromising target engagement, as shown in cytotoxicity assays against cancer cell lines . Tabulated

| Substituent (R) | IC₅₀ (CDK9, nM) | Solubility (µM) |

|---|---|---|

| -CF₃ | 32 | 12 |

| -Cl | 45 | 18 |

| -OCH₃ | 89 | 45 |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions. For example:

- Cell Line Variability : U937 leukemia cells may show higher sensitivity (IC₅₀ = 1.2 µM) than solid tumor lines (IC₅₀ > 5 µM) due to differential expression of efflux pumps .

- Kinase Panel Selectivity : Use broad-spectrum kinase profiling (e.g., Eurofins Pan-Kinase Assay) to distinguish off-target effects. A study found 10-fold selectivity for CDK9 over CDK2 in compounds with bulky bicyclic amines .

Advanced: What computational strategies predict binding modes to therapeutic targets?

Methodological Answer:

- Docking (AutoDock Vina) : Simulate interactions with CDK9’s hinge region (PDB: 4BCF). The thiazole ring forms π-π stacking with Phe103, while the urea NH hydrogen-bonds with Asp104 .

- MD Simulations (GROMACS) : Assess stability of the acetamide linker in solvent (water/octanol logP = 2.1), critical for blood-brain barrier penetration .

Basic: How to address impurities during synthesis?

Methodological Answer:

Common impurities include unreacted 2-aminothiazole (detected via TLC, Rf = 0.3 in ethyl acetate/hexane) and urea byproducts. Purification strategies:

- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for 12 hours .

Advanced: What in vitro models validate anti-inflammatory activity?

Methodological Answer:

- COX-2 Inhibition Assay : Measure IC₅₀ using purified enzyme (e.g., Cayman Chemical Kit). Urea-thiazole hybrids show COX-2 selectivity (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ > 10 µM) .

- NF-κB Luciferase Reporter Assay : Treat RAW264.7 macrophages with LPS and quantify inhibition (e.g., 70% suppression at 10 µM) .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (similar to dichlorophenylacetamide derivatives) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.